Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, is of interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur-containing precursors and appropriate electrophiles.
Introduction of Functional Groups: The chlorophenoxy and methoxyphenyl groups are introduced through nucleophilic substitution reactions.
Amidation and Esterification: The acetamido and carbamoyl groups are introduced through amidation reactions, followed by esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.
Scientific Research Applications
ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-(2-(4-CHLOROPHENOXY)ACETAMIDO)-5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE
- ETHYL 2-(2-(4-CHLOROPHENOXY)ACETAMIDO)-5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of functional groups and the thiophene ring system makes it a valuable compound for further research and development.
Biological Activity
Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Formula : C₁₅H₁₅ClN₂O₄S
- CAS Number : 421580-82-7
- SMILES Notation :
CCOC(=O)C1=C(SC(=N1)NC(=O)COC2=CC=C(C=C2)Cl)C
This compound acts primarily as an inhibitor of specific cellular pathways. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may interact with the ATF4 pathway, which is critical in cellular stress responses and has implications in cancer biology and neurodegenerative diseases .
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, similar derivatives have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific impact on the ATF4 pathway suggests potential for treating cancers associated with endoplasmic reticulum stress .
Neuroprotective Effects
The compound's structural features imply potential neuroprotective effects, particularly in conditions like Alzheimer's disease and other neurodegenerative disorders. By modulating the unfolded protein response (UPR), it may help mitigate neuronal damage caused by protein misfolding and aggregation .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into their therapeutic potential:
- Study on Oct3/4 Induction : A related compound was identified as a potent inducer of Oct3/4 expression in pluripotent stem cells, suggesting a role in regenerative medicine . This finding highlights the compound's capability to influence stem cell biology, which could be pivotal in developing therapies for degenerative diseases.
- Inhibition of Type III Secretion System : Research has focused on the type III secretion system (T3SS) in pathogenic bacteria, with findings indicating that certain derivatives can inhibit T3SS activity, presenting an avenue for antibiotic development against resistant bacterial strains .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C24H23ClN2O6S |
---|---|
Molecular Weight |
503.0 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H23ClN2O6S/c1-4-32-24(30)20-14(2)21(22(29)26-16-7-11-17(31-3)12-8-16)34-23(20)27-19(28)13-33-18-9-5-15(25)6-10-18/h5-12H,4,13H2,1-3H3,(H,26,29)(H,27,28) |
InChI Key |
OTPGFQNBWVUNAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)OC)NC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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